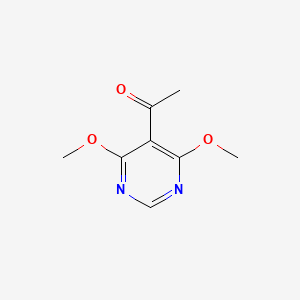

4,6-Dimethoxy-5-acetylpyrimidine

Description

Contextual Overview of Pyrimidine (B1678525) Chemistry in Modern Organic Synthesis

Pyrimidine, a heterocyclic aromatic organic compound similar to benzene (B151609) and pyridine (B92270), contains two nitrogen atoms at positions 1 and 3 of a six-membered ring. researchgate.net The chemistry of pyrimidines is a cornerstone of modern organic synthesis, primarily due to the prevalence of the pyrimidine scaffold in a vast array of biologically important molecules. chemicalbook.com This includes the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. researchgate.net The synthesis of pyrimidine derivatives has been a subject of intense research, leading to the development of a multitude of synthetic strategies. These range from classical methods like the Biginelli reaction to more modern techniques such as multicomponent reactions and transition-metal-catalyzed cross-coupling reactions. nih.gov These methods allow for the precise functionalization of the pyrimidine ring, enabling the creation of a diverse library of compounds with tailored properties. sigmaaldrich.com

Significance of Substituted Pyrimidines as Versatile Chemical Scaffolds

Substituted pyrimidines are recognized as versatile chemical scaffolds in drug discovery and materials science. researchgate.netscbt.com The ability to introduce various functional groups at different positions of the pyrimidine ring allows for the fine-tuning of the molecule's electronic, steric, and pharmacokinetic properties. This versatility has led to the development of numerous pyrimidine-based compounds with a wide range of biological activities. The structural diversity of substituted pyrimidines enables them to interact with a variety of biological targets, including enzymes and receptors. chemicalbook.com

Historical Development of Research Pertaining to Acetyl- and Dimethoxypyrimidine Systems

Current Research Landscape and Emerging Directions for 4,6-Dimethoxy-5-acetylpyrimidine

While specific research on this compound is not extensively documented in publicly available literature, the broader field of substituted pyrimidines is an area of active investigation. Current research focuses on the development of more efficient and sustainable synthetic methods for pyrimidine derivatives. scbt.com There is also significant interest in exploring the biological activities of novel substituted pyrimidines. Given the known reactivity of the C-5 position of the pyrimidine ring, it is plausible that future research could explore the synthesis and functionalization of 5-acyl pyrimidines like the title compound as intermediates for more complex molecules. The acetyl group at the C-5 position, in particular, offers a reactive handle for further chemical transformations, potentially leading to the discovery of new compounds with interesting properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4,6-dimethoxypyrimidin-5-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5(11)6-7(12-2)9-4-10-8(6)13-3/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPSNRHJNYFYPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CN=C1OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4,6 Dimethoxy 5 Acetylpyrimidine

Classical Synthetic Routes to the Pyrimidine (B1678525) Core

The traditional synthesis of the pyrimidine ring, a key structural component of 4,6-dimethoxy-5-acetylpyrimidine, has been a subject of study since the late 19th century. These methods typically involve the condensation of two key fragments.

The principal and most widely utilized method for constructing the pyrimidine ring involves the cyclization of β-dicarbonyl compounds with compounds containing an N-C-N moiety. wikipedia.orgbu.edu.eg This approach brings together a three-carbon fragment with a nitrogen-containing unit to form the heterocyclic ring.

Commonly employed N-C-N containing reactants include:

Amidines, which lead to the formation of 2-substituted pyrimidines. wikipedia.org

Urea (B33335), resulting in 2-pyrimidinones. wikipedia.org

Guanidines, which yield 2-aminopyrimidines. wikipedia.org

A well-known example of this type of reaction is the Pinner synthesis, first described in 1884, which involves the condensation of ethyl acetoacetate (B1235776) with amidines. wikipedia.org Other variations include the Biginelli reaction, a multicomponent reaction that also produces pyrimidine derivatives. wikipedia.org For instance, 2-thio-6-methyluracil can be synthesized from thiourea (B124793) and ethyl acetoacetate, while 4-methylpyrimidine (B18481) can be prepared from 4,4-dimethoxy-2-butanone (B155242) and formamide. wikipedia.org

The general mechanism involves the condensation of a 1,3-bifunctional three-carbon fragment with a reactant like amidine, urea, or guanidine (B92328). bu.edu.eg These classical methods, while effective, often require harsh reaction conditions.

Once the pyrimidine core is formed, the methoxy (B1213986) and acetyl groups must be introduced at the appropriate positions. The introduction of methoxy groups can be achieved through nucleophilic substitution reactions. For example, a common precursor, 2-amino-4,6-dihydroxypyrimidine, can be synthesized by reacting guanidine nitrate (B79036) with diethyl malonate in the presence of sodium methoxide (B1231860). google.com This dihydroxy derivative can then be chlorinated using reagents like phosphorus oxychloride to yield 2-amino-4,6-dichloropyrimidine. google.com Subsequent reaction with sodium methoxide results in the desired 2-amino-4,6-dimethoxypyrimidine (B117758). google.com The methoxy groups can also be introduced by treating a dimethoxy derivative with acetyl chloride and water. nih.gov

The acetyl group is often introduced through acylation reactions. For instance, the Boekelheide rearrangement can be used to acetylate a methyl group on a pyrimidine N-oxide using acetic anhydride (B1165640) at elevated temperatures. mdpi.com Another approach involves the Friedel-Crafts acylation of the pyrimidine ring, although the electron-deficient nature of the pyrimidine ring can make electrophilic substitution challenging. wikipedia.org

| Step | Reaction | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | Pyrimidine Ring Formation | Guanidine nitrate, Diethyl malonate, Sodium methoxide | 2-Amino-4,6-dihydroxypyrimidine | google.com |

| 2 | Chlorination | Phosphorus oxychloride | 2-Amino-4,6-dichloropyrimidine | google.com |

| 3 | Methoxylation | Sodium methoxide | 2-Amino-4,6-dimethoxypyrimidine | google.com |

Modern and Sustainable Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more sustainable and efficient methods for pyrimidine synthesis. These modern approaches focus on the use of catalysts to improve selectivity and yield while often employing milder reaction conditions.

Catalysis plays a crucial role in modern organic synthesis, and the preparation of pyrimidines is no exception. Both transition metal-based and metal-free catalytic systems have been explored to enhance the efficiency of pyrimidine synthesis.

Growing environmental concerns have spurred the development of transition-metal-free synthetic methods. These approaches often utilize readily available and less toxic reagents and catalysts.

One such strategy involves the reaction of aromatic ketones, aldehydes, and ammonium (B1175870) salts under transition-metal-free conditions, using sodium periodate (B1199274) (NaIO4) as a catalyst to control selectivity. rsc.org In this method, water is the only byproduct, making it an environmentally friendly process. rsc.org Another approach reports the synthesis of multi-substituted pyrimidines from amidines and α,β-unsaturated ketones via a [3+3] annulation followed by visible-light-enabled photo-oxidation, avoiding the need for transition-metal catalysts. rsc.org

Furthermore, the synthesis of pyrimidines from lignin (B12514952) β-O-4 model compounds, a renewable resource, has been achieved using sodium hydroxide (B78521) (NaOH) in a one-pot, multi-component cascade reaction. researchgate.netnih.gov This method is notable for being transition-metal-free and not requiring an external oxidant or reductant. researchgate.netnih.gov Barium hydroxide has also been employed as a base in a multi-component reaction to produce aza-fused polysubstituted pyrimidines without the use of transition metals. tandfonline.com

Lewis acid catalysis has emerged as a powerful tool for promoting various organic transformations, including the synthesis of pyrimidines. Lewis acids can activate substrates and facilitate cyclization reactions, often leading to higher yields and shorter reaction times.

For example, samarium chloride (SmCl3) has been used as a Lewis acid catalyst in the microwave-promoted synthesis of pyrimidines from β-formyl enamides and urea. organic-chemistry.org This method significantly reduces reaction times compared to conventional heating. organic-chemistry.org The proposed mechanism involves the Lewis acid activating the carbonyl group, which facilitates the cyclization step. organic-chemistry.org

In another application, a Lewis acid-catalyzed condensation reaction starting from acrylonitrile (B1666552) has been developed for the industrial-scale synthesis of 4-aminopyrimidines in high yields, avoiding the use of carcinogenic chemicals. acs.org Gold complexes, in conjunction with a Lewis acid like scandium triflate (Sc(OTf)3), have also been shown to catalyze the cascade reaction of propargyl alcohols with 3-amino-benzo[d]isoxazoles to produce pyrimidine derivatives. acs.org The Lewis acid is believed to promote the initial propargylic substitution. acs.org Niobium-based Lewis acids have also been utilized in iron-assisted [2+2+2] cycloaddition reactions for pyrimidine synthesis. researchgate.net

| Catalytic Approach | Catalyst/Reagent | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Transition Metal-Free | NaIO4 | Aromatic ketones, Aldehydes, Ammonium salts | Selective, Water as byproduct | rsc.org |

| Transition Metal-Free | Visible light | Amidines, α,β-Unsaturated ketones | Mild, Green conditions | rsc.org |

| Transition Metal-Free | NaOH | Lignin β-O-4 model compounds | Sustainable, One-pot | researchgate.netnih.gov |

| Lewis Acid Catalysis | SmCl3 | β-Formyl enamides, Urea | Microwave-assisted, Rapid | organic-chemistry.org |

| Lewis Acid Catalysis | Sc(OTf)3 / Au complex | Propargyl alcohols, 3-Amino-benzo[d]isoxazoles | Cascade reaction, High selectivity | acs.org |

| Lewis Acid Catalysis | Nb-based Lewis acid / Fe | Alkynes, Nitriles | [2+2+2] Cycloaddition | researchgate.net |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. mdpi.com The application of microwave irradiation in the synthesis of heterocyclic compounds, including pyrimidine derivatives, has demonstrated considerable improvements in reaction times, yields, and product purity. mdpi.comnih.gov The technique utilizes the ability of polar molecules and solvents to absorb microwave energy directly, leading to rapid and uniform heating that minimizes side reactions and decomposition of thermally sensitive materials. nih.gov

While specific literature detailing the microwave-assisted synthesis of this compound is not prevalent, the synthesis of structurally related compounds provides a strong precedent for its applicability. For instance, the microwave-assisted multicomponent synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones has been successfully demonstrated. nih.govrsc.org This process involves the reaction of 6-amino-2,4-dimethoxypyrimidine with various aldehydes and dimedone under microwave irradiation, achieving higher yields in significantly shorter reaction times compared to conventional heating. nih.govrsc.org Another study on tetrahydropyrimidine (B8763341) derivatives showed a reduction in reaction time from 20-24 hours with conventional reflux to just 22-24 minutes under microwave conditions. foliamedica.bg

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Pyrimidine Derivatives Data based on findings for structurally similar compounds.

Flow Chemistry Applications for Continuous Production

Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch processing in chemical synthesis. asymchem.comnih.gov This technology involves pumping reactants through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. nih.gov The advantages are numerous, including enhanced safety when handling unstable intermediates, superior heat and mass transfer, improved reproducibility, and the potential for straightforward automation and scalability. asymchem.comnih.gov

For the production of a specialized chemical like this compound, flow chemistry offers a compelling platform for continuous and efficient manufacturing. A multistep synthesis could be designed where key intermediates are generated and consumed in a continuous stream without the need for isolation and purification at each stage. nih.gov This "telescoped" approach significantly reduces waste and production time.

A hypothetical flow synthesis for this compound might involve:

Reactor 1: Continuous generation of a key precursor, such as 4,6-dihydroxypyrimidine (B14393), from the reaction of diethyl malonate and a urea derivative under optimized temperature conditions.

Reactor 2: In-line chlorination using a suitable agent to form 4,6-dichloropyrimidine (B16783). The high surface-area-to-volume ratio in flow reactors allows for excellent temperature control during this potentially exothermic step.

Reactor 3: Nucleophilic substitution with sodium methoxide in a heated flow reactor to yield 4,6-dimethoxypyrimidine (B185312).

Reactor 4: A final Friedel-Crafts acylation step with acetyl chloride in the presence of a Lewis acid catalyst to introduce the acetyl group at the C5 position.

This continuous process would enable high throughput and consistent product quality, making it an ideal strategy for industrial-scale production. asymchem.com

Precursor Chemistry: Synthesis and Utility of Key Intermediates

The synthesis of this compound is fundamentally dependent on the availability and purity of its precursors. The structure of the target molecule suggests a retrosynthetic pathway originating from simpler, more accessible starting materials. Key intermediates in the synthesis of substituted pyrimidines often include dihydroxy, dichloro, or amino-functionalized pyrimidine cores. nih.govresearchgate.net

A common and versatile intermediate is 4,6-dihydroxypyrimidine . This precursor is typically synthesized via the condensation of diethyl malonate with urea or formamidine (B1211174) in the presence of a base like sodium ethoxide. The dihydroxy derivative serves as a crucial building block.

The hydroxyl groups of 4,6-dihydroxypyrimidine are readily converted to more reactive leaving groups, such as chlorides. Treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) yields 4,6-dichloropyrimidine . This dichloro-intermediate is highly valuable as it is susceptible to nucleophilic aromatic substitution.

The subsequent reaction of 4,6-dichloropyrimidine with two equivalents of sodium methoxide (NaOMe) displaces the chloride ions to form 4,6-dimethoxypyrimidine . This intermediate possesses the core dimethoxy-substituted pyrimidine ring required for the final product. The final synthetic step involves the introduction of the acetyl group at the electron-rich C5 position, typically through a Friedel-Crafts acylation or a similar electrophilic substitution reaction. The synthesis of related pyrido[2,3-d]pyrimidines highlights the utility of converting a pyrimidine core into a chloro derivative, which is then further functionalized. nih.gov

Optimization of Reaction Parameters for Process Efficiency and Scalability

Optimizing reaction parameters is critical for maximizing yield, ensuring product purity, and enabling the scalable production of this compound. The synthesis of related 2-amino-4,6-disubstituted pyrimidines via three-component reactions has shown that yields can range from moderate to excellent (45–89%) depending on the precise conditions. nih.govnih.gov

Key parameters for optimization include:

Solvent: The choice of solvent can influence reactant solubility, reaction rate, and the stability of intermediates. For the condensation step, alcohols like ethanol (B145695) or methanol (B129727) are common. For subsequent steps like chlorination or acylation, aprotic solvents may be required.

Catalyst: The initial cyclocondensation is typically base-catalyzed (e.g., sodium ethoxide). The final acylation step usually requires a Lewis acid catalyst (e.g., AlCl₃) to activate the acylating agent. The choice and amount of catalyst must be carefully optimized to maximize conversion while minimizing side reactions.

Temperature: Each step of the synthesis will have an optimal temperature range. The high surface-area-to-volume ratio in microwave and flow reactors allows for precise temperature control, preventing overheating and the formation of degradation products. nih.gov

Reactant Stoichiometry: The molar ratio of the reactants is crucial. For example, in the methoxylation of 4,6-dichloropyrimidine, using a slight excess of sodium methoxide can ensure complete conversion.

Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time that maximizes product formation without leading to decomposition. Microwave-assisted methods have been shown to drastically reduce required reaction times. foliamedica.bg

Table 2: Key Reaction Parameters and Their Potential Impact on Synthesis

Reactivity Profiles and Mechanistic Investigations of 4,6 Dimethoxy 5 Acetylpyrimidine

Electrophilic Reactions of the Pyrimidine (B1678525) Ring

The pyrimidine ring, while generally considered an electron-deficient aromatic system, can undergo electrophilic substitution, particularly when activated by electron-donating groups such as the two methoxy (B1213986) substituents present in 4,6-dimethoxy-5-acetylpyrimidine. These methoxy groups increase the electron density of the ring, making it more susceptible to attack by electrophiles.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and formylation. For instance, the nitration of 4,6-dimethoxypyrimidine (B185312) can lead to the formation of 4,6-dimethoxy-5-nitropyrimidine. nih.gov The position of substitution is directed by the existing substituents.

One notable electrophilic formylation method is the Vilsmeier-Haack reaction. wikipedia.orgorganic-chemistry.orgchemistrysteps.com This reaction employs a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an activated aromatic or heteroaromatic ring. wikipedia.orgorganic-chemistry.orgchemistrysteps.com For electron-rich pyrimidines, this reaction can proceed to yield formylated products. researchgate.netresearchgate.net The reaction mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. wikipedia.org The aromatic ring attacks this electrophile, leading to the formation of an iminium ion intermediate that is subsequently hydrolyzed to the aldehyde. wikipedia.org

Table 1: Examples of Electrophilic Substitution Reactions on Activated Pyrimidines

| Reaction | Reagents | Product Type | Reference |

| Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | Nitropyrimidine | nih.gov |

| Vilsmeier-Haack Formylation | DMF, POCl₃ | Formylpyrimidine | researchgate.netresearchgate.net |

Nucleophilic Substitution Reactions on the Pyrimidine Core

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, a reaction pathway that is often facilitated by the presence of good leaving groups.

The methoxy groups at the C4 and C6 positions of this compound can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated by electron-withdrawing groups. Amines are common nucleophiles in these reactions, leading to the displacement of one or both methoxy groups to form the corresponding amino-substituted pyrimidines. The reaction of methoxypyridines with amines in the presence of sodium hydride has been shown to facilitate nucleophilic amination. ntu.edu.sg In some cases, the substitution of an alkoxy group can be favored over other leaving groups like halogens. nih.gov

The mechanism of SNAr reactions typically involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then expels the leaving group to restore aromaticity. The stability of this intermediate is a key factor in the reaction's feasibility.

Nucleophilic substitution can also occur at other positions on the pyrimidine ring, especially if a good leaving group is present. For instance, studies on related pyrimidine and purine (B94841) nucleosides have demonstrated that a triazolyl group at the C4-position can be displaced by various carbon nucleophiles. google.comlibretexts.org While not directly involving the methoxy groups, these studies highlight the potential for nucleophilic substitution at the C4 and C6 positions of the pyrimidine core.

Reactivity of the 5-Acetyl Group

The acetyl group at the C5 position offers a versatile handle for a variety of chemical transformations, including condensation and reduction reactions.

The 5-acetyl group can participate in condensation reactions, such as the Knoevenagel condensation, with active methylene (B1212753) compounds. masterorganicchemistry.com This reaction involves the nucleophilic addition of a carbanion (generated from the active methylene compound) to the carbonyl group of the acetyl moiety, followed by dehydration to yield an α,β-unsaturated product. masterorganicchemistry.com The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation and is often catalyzed by a weak base. masterorganicchemistry.com The reaction of 5-acetyl-4-aminopyrimidines with various reagents can lead to the formation of fused heterocyclic systems like pyrido[2,3-d]pyrimidines. researchgate.netntu.edu.sgnih.gov

Table 2: Knoevenagel Condensation of Acetyl Aromatic Compounds

| Acetyl Compound | Active Methylene Compound | Catalyst | Product Type | Reference |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Enone | masterorganicchemistry.com |

| Benzaldehyde | Malononitrile | Amino-bifunctional frameworks | α,β-Unsaturated nitrile | researchgate.net |

The carbonyl group of the 5-acetyl substituent can be reduced to a hydroxyl group, forming a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.orgyoutube.com Sodium borohydride is a milder reducing agent and is often used for the selective reduction of aldehydes and ketones in the presence of less reactive functional groups. masterorganicchemistry.comchemguide.co.uk The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.comchemguide.co.uk

Catalytic hydrogenation is another effective method for the reduction of carbonyl groups. nih.govresearchgate.netmdpi.com This process typically involves the use of a metal catalyst (e.g., palladium, platinum, or nickel) and a source of hydrogen gas. Catalytic transfer hydrogenation, which uses a hydrogen donor molecule instead of H₂ gas, is also a viable method. rsc.org The choice of catalyst and reaction conditions can influence the selectivity of the reduction.

Table 3: Reduction of Carbonyl Compounds

| Carbonyl Compound | Reducing Agent/Method | Product Type | Reference |

| Aldehydes/Ketones | Sodium Borohydride (NaBH₄) | Primary/Secondary Alcohols | masterorganicchemistry.comyoutube.comchemguide.co.uk |

| Pyrimidines | Iridium-catalyzed Asymmetric Hydrogenation | Tetrahydropyrimidines | nih.gov |

| Pyridine (B92270) and Quinoline Derivatives | Catalytic Hydrogenation | Saturated Heterocycles | researchgate.netnih.gov |

Oxidation Reactions and Degradation Pathways

Detailed studies on the oxidation and degradation of this compound are not extensively documented. However, the molecule possesses sites susceptible to oxidative processes. The acetyl group's methyl ketone is a potential site for oxidation, which could, under forcing conditions, lead to the corresponding carboxylic acid, 4,6-dimethoxy-5-pyrimidinecarboxylic acid. The methoxy groups and the pyrimidine ring itself could also undergo oxidation, potentially leading to ring-opening or demethylation under strong oxidizing environments, such as with advanced oxidation processes. The degradation pathways would likely involve initial oxidation at the most reactive sites, followed by further fragmentation of the molecule.

Haloform and Related Reactions of the Acetyl Moiety

The acetyl group attached to the pyrimidine ring at the 5-position makes this compound a candidate for the haloform reaction. This reaction, which is characteristic of methyl ketones, proceeds in the presence of a base and a halogen (chlorine, bromine, or iodine). The reaction would be expected to convert the acetyl group into a carboxylate and produce a haloform (chloroform, bromoform, or iodoform). The electron-withdrawing nature of the pyrimidine ring could influence the rate of enolate formation, a key step in the haloform reaction mechanism.

Mechanistic Elucidation of Key Transformations

A thorough mechanistic understanding of reactions involving this compound would necessitate detailed experimental and computational studies.

Kinetic Studies of Reaction Pathways

Kinetic studies are crucial for understanding the factors that control the rates of reactions involving this compound. For instance, in a potential haloform reaction, kinetic analysis would help determine the rate-determining step, which is typically the initial deprotonation of the methyl group or the subsequent halogenation of the enolate. The electronic effects of the dimethoxypyrimidine ring would be a key parameter to investigate, as it influences the acidity of the α-protons of the acetyl group.

Derivatization and Scaffold Modification of 4,6 Dimethoxy 5 Acetylpyrimidine

Synthesis of Novel 4,6-Dimethoxy-5-acetylpyrimidine Derivatives

The generation of new derivatives from this compound can be achieved by targeting its distinct functional regions. Synthetic strategies focus on the interconversion of the acetyl moiety, functionalization of the pyrimidine (B1678525) ring, and modification of the methoxy (B1213986) groups.

The acetyl group at the C5 position is a key handle for a wide array of chemical transformations. Its carbonyl carbon is electrophilic, and the adjacent methyl protons are acidic, allowing for a variety of condensation and substitution reactions.

One documented approach for a related acetylpyrimidine involves condensation with dimethylformamide dimethylacetal (DMF-DMA). researchgate.net This reaction typically forms an enaminone, which is a versatile intermediate for constructing fused heterocyclic systems. For instance, reacting 5-acetyl-6-amino-4-methylthio-2-phenylpyrimidine with DMF-DMA leads to a product of condensation on the acetyl group. researchgate.net Such enaminones can subsequently undergo cyclization to form fused pyridone rings, such as pyrido[2,3-d]pyrimidines. researchgate.net

Other potential interconversions of the acetyl group, based on standard organic transformations, include:

Reduction: The acetyl carbonyl can be reduced to a secondary alcohol (e.g., using sodium borohydride) or fully reduced to an ethyl group (e.g., via Wolff-Kishner or Clemmensen reduction).

Oxidation: The acetyl group can be oxidized to a carboxylic acid derivative via the haloform reaction.

Condensation: Reaction with various amines or hydrazines can yield imines, oximes, or hydrazones, which can serve as intermediates for further synthesis.

Alpha-Halogenation: The methyl group of the acetyl moiety can be halogenated under acidic conditions, creating a reactive site for subsequent nucleophilic substitution.

Table 1: Potential Derivatives via Acetyl Group Interconversion

| Reactant/Reagent | Reaction Type | Potential Product Structure |

|---|---|---|

| Dimethylformamide dimethylacetal (DMF-DMA) | Condensation | 1-(4,6-dimethoxy-pyrimidin-5-yl)-3-dimethylamino-propenone |

| Sodium Borohydride (B1222165) (NaBH₄) | Reduction | 1-(4,6-dimethoxypyrimidin-5-yl)ethanol |

| Hydroxylamine (B1172632) (NH₂OH) | Condensation | 1-(4,6-dimethoxypyrimidin-5-yl)ethanone oxime |

The pyrimidine ring in this compound is electron-deficient, which influences its reactivity. The C2 position is the most likely site for nucleophilic aromatic substitution (SNAr), especially if a suitable leaving group is present. While the parent compound lacks a leaving group at C2, a synthetic precursor like 2-chloro-4,6-dimethoxypyrimidine (B81016) can be functionalized. For example, the synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine is achieved through the nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide, followed by oxidation. researchgate.net This demonstrates the viability of introducing substituents at the C2 position.

Electrophilic aromatic substitution on the pyrimidine ring itself is generally difficult due to its electron-deficient nature. However, chlorination of the related 4,6-dimethoxy-2-(methylthio)pyrimidine with N-chlorosuccinimide (NCS) has been shown to occur at the C5 position. researchgate.net Since the C5 position in the title compound is already occupied by an acetyl group, direct electrophilic attack on the ring is unlikely. Functionalization would therefore primarily target the existing substituents or the C2 position via a precursor-based approach.

The two methoxy groups at the C4 and C6 positions can be cleaved to reveal the corresponding hydroxyl groups. This transformation is significant as it converts the compound into a 4,6-dihydroxypyrimidine (B14393) derivative, which can exist in various tautomeric forms and serves as a precursor for other derivatives. acs.org Standard ether cleavage reagents such as boron tribromide (BBr₃) or strong acids like hydrobromic acid (HBr) can be employed for this purpose. The resulting dihydroxy derivative opens up new avenues for derivatization, such as O-alkylation or conversion to chloro groups using reagents like phosphorus oxychloride (POCl₃), which can then be displaced by various nucleophiles. google.com The synthesis of 4,6-dihydroxy-2-methoxypyrimidine from O-methylurea and diethyl malonate is a related example highlighting the formation of the dihydroxy pyrimidine core. researchgate.net

Combinatorial Chemistry Approaches for Diverse Compound Libraries

Combinatorial chemistry provides a powerful strategy for rapidly generating large, diverse libraries of compounds from a single scaffold, which is essential for drug discovery and materials science. acs.orgstanford.edu this compound is a suitable scaffold for building such libraries due to its multiple points of diversification.

A combinatorial library could be designed using a parallel synthesis approach where the core scaffold is reacted with a set of diverse building blocks. acs.orgscispace.com The functional handles—acetyl and methoxy groups—are key to this strategy.

A Hypothetical Combinatorial Library Synthesis:

Core Preparation: Synthesize the this compound scaffold.

Diversification at the Acetyl Group (R1): The acetyl group can be converted into a more reactive handle. For example, reduction to a hydroxyl group, which can then be reacted with a library of carboxylic acids or isocyanates to form esters or carbamates, respectively. Alternatively, condensation with a library of aldehydes could generate a series of α,β-unsaturated ketone derivatives.

Diversification at the Methoxy Groups (R2, R3): The methoxy groups can be demethylated to yield the 4,6-dihydroxy derivative. This diol can then be subjected to a series of alkylating or acylating agents to introduce a variety of substituents at these positions.

Diversification at C2 (R4): If starting from a 2-chloro-4,6-dimethoxypyrimidine precursor, the C2 position can be reacted with a library of amines, thiols, or alcohols to introduce a wide range of functional groups via nucleophilic aromatic substitution. nih.gov

This multi-directional diversification allows for the creation of a large library of unique compounds from a single, readily accessible core structure. The use of solution-phase parallel synthesis in multi-well plates, coupled with automated purification, would enable the efficient production and screening of these compound libraries. acs.org

Table 2: Example of a Combinatorial Library Design

| Scaffold Position | Modification Reaction | Example Building Blocks (Library) |

|---|---|---|

| C5-Acetyl | Knoevenagel Condensation | Aromatic & Aliphatic Aldehydes |

| C4/C6-Methoxy | Demethylation then Etherification | Alkyl Halides, Benzyl Halides |

Structure-Reactivity and Structure-Property Relationships in Derivatives

The relationship between the chemical structure of the this compound derivatives and their reactivity or properties is fundamental to designing molecules for specific applications. While specific data for this exact family of compounds is limited, general principles can be inferred from related pyrimidine systems. mdpi.comnih.govnih.gov

Structure-Reactivity:

Electronic Effects: The nature of the substituents dramatically alters the electron density of the pyrimidine ring. Electron-donating groups (like amines) at the C2, C4, or C6 positions would increase the ring's nucleophilicity and affect the acidity of the acetyl methyl protons. Conversely, electron-withdrawing groups (like sulfonyl groups) would make the ring more susceptible to nucleophilic attack.

Steric Effects: The size of the groups at positions C2, C4, and C6 will influence the accessibility of the acetyl group at C5 for reactions. Large, bulky substituents may hinder reactions at the acetyl moiety or at adjacent positions on the ring.

Structure-Property Relationships: The biological activity and physical properties of pyrimidine derivatives are highly dependent on their substitution patterns.

Lipophilicity and Solubility: Modification of the scaffold significantly impacts its lipophilicity (logP) and aqueous solubility. Converting the methoxy groups to hydroxyls would increase polarity and hydrogen-bonding capability, likely increasing water solubility. mdpi.com Adding long alkyl chains or aromatic rings would increase lipophilicity.

Biological Activity: In many classes of bioactive pyrimidines, specific substituents are key for target binding. For example, in a series of 4-(3,4,5-trimethoxyphenyl)thiazole-pyrimidine derivatives, the nature of the substituent at the C6 position of the pyrimidine ring was critical for antiproliferative activity, with piperazine (B1678402) moieties showing notable effects. mdpi.com Similarly, for pyridine (B92270) derivatives, the number and position of methoxy groups, as well as the presence of hydrogen bond donors like -OH or -NH₂, have been shown to strongly influence antiproliferative activity. mdpi.com Therefore, converting the acetyl group of this compound to different functionalities (e.g., oximes, amides) or modifying the methoxy groups would create a new set of derivatives with distinct steric and electronic profiles, potentially leading to different biological activities.

By systematically modifying the scaffold and correlating the structural changes with observed effects on reactivity and biological or physical properties, a comprehensive structure-activity relationship (SAR) can be developed. This knowledge is invaluable for the rational design of new molecules with desired characteristics.

Advanced Spectroscopic and Structural Characterization of 4,6 Dimethoxy 5 Acetylpyrimidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds in solution. ipb.pt It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers the initial and most fundamental data for structural analysis. For 4,6-Dimethoxy-5-acetylpyrimidine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic proton on the pyrimidine (B1678525) ring, the two methoxy (B1213986) groups, and the acetyl methyl group. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including those in the pyrimidine ring and the substituent groups.

For more complex structures or to confirm assignments, two-dimensional (2D) NMR experiments are employed. ipb.pt Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing connectivity between protons and carbons that are separated by two or three bonds. mdpi.com For instance, an HMBC experiment on this compound would reveal correlations between the acetyl methyl protons and the acetyl carbonyl carbon, as well as the C5 of the pyrimidine ring, confirming the position of the acetyl group. Correlations between the methoxy protons and their respective carbons (C4 and C6) would also be observed.

Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, which is vital for confirming the relative orientation of substituent groups. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | ~8.5 | - |

| C-2 | - | ~158.0 |

| C-4 | - | ~170.0 |

| C-5 | - | ~115.0 |

| C-6 | - | ~170.0 |

| 4-OCH₃ | ~4.0 | ~55.0 |

| 6-OCH₃ | ~4.0 | ~55.0 |

| 5-COCH₃ | ~2.5 | ~30.0 (CH₃) |

| 5-C OCH₃ | - | ~200.0 (C=O) |

Note: These are predicted values based on typical shifts for pyrimidine derivatives and substituent effects. Actual experimental values may vary.

Dynamic NMR (DNMR) is a specialized technique used to study molecules that are undergoing conformational changes at a rate that influences the NMR timescale. copernicus.org For this compound, two main conformational processes could be investigated: the rotation of the methoxy groups and the rotation of the acetyl group.

At low temperatures, the rotation around the C4-O, C6-O, and C5-C(O) bonds might be slow enough to result in distinct signals for different conformers (rotamers). copernicus.org As the temperature is increased, the rate of rotation increases, leading to the broadening of these signals and their eventual coalescence into a single time-averaged signal. By analyzing the NMR line shapes at various temperatures, it is possible to determine the energy barriers to rotation for these groups. nih.gov This information provides valuable insight into the molecule's flexibility and the steric and electronic effects governing its preferred conformation in solution. acs.org

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining molecular weight and elemental composition and for deducing molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a compound. mdpi.com For this compound (C₈H₁₀N₂O₃), the theoretical exact mass can be calculated by summing the exact masses of its constituent atoms. This experimental value, when compared to the theoretical mass, can confirm the molecular formula with high confidence, distinguishing it from other isomers.

Table 2: Exact Mass Calculation for this compound

| Element | Number of Atoms | Exact Atomic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |

| Hydrogen (¹H) | 10 | 1.007825 | 10.07825 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Total Exact Mass | | | 182.069143 |

An HRMS measurement yielding a mass very close to 182.0691 Da would provide strong evidence for the C₈H₁₀N₂O₃ formula.

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of selected ions. In an MS/MS experiment, a specific parent ion (in this case, the molecular ion of this compound) is selected, fragmented, and the resulting daughter ions are analyzed. This provides detailed structural information by revealing how the molecule breaks apart.

Likely fragmentation pathways for this compound would involve:

Loss of a methyl radical (•CH₃) from a methoxy group.

Loss of a formyl radical (•CHO) or formaldehyde (B43269) (CH₂O) from a methoxy group.

Loss of an acetyl radical (•COCH₃) or ketene (B1206846) (CH₂CO) from the C5 position.

Cleavage of the pyrimidine ring itself, a characteristic fragmentation pattern for heterocyclic compounds.

Analyzing the masses of these fragment ions allows for the reconstruction of the molecule's structure and confirms the identity and location of the substituents.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov The frequencies of these vibrations are characteristic of specific functional groups and can be used to identify them within the molecule. ijfans.orgnist.gov

For this compound, key vibrational bands would include:

C=O Stretch: A strong absorption in the IR spectrum, typically around 1680-1720 cm⁻¹, characteristic of the acetyl group's carbonyl.

C-O Stretches: Absorptions corresponding to the aryl-ether linkages of the methoxy groups, usually found in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Pyrimidine Ring Vibrations: A series of characteristic bands for C=C and C=N stretching within the heterocyclic ring, typically appearing in the 1400-1650 cm⁻¹ region. acs.org

C-H Stretches: Vibrations from the methyl groups of the methoxy and acetyl substituents, usually observed just below 3000 cm⁻¹.

Both IR and Raman spectra provide complementary information. cdnsciencepub.com Furthermore, shifts in vibrational frequencies can indicate intermolecular interactions. For instance, if the molecule participates in hydrogen bonding in a particular solvent or in the solid state, the C=O stretching frequency may shift to a lower wavenumber. acs.org Comparing spectra from different phases (e.g., solid vs. solution) can thus provide insight into these non-covalent interactions. ijfans.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Acetyl Group | C=O Stretch | 1680 - 1720 |

| Methoxy Groups | C-O-C Asymmetric Stretch | 1200 - 1300 |

| Methoxy Groups | C-O-C Symmetric Stretch | 1000 - 1100 |

| Pyrimidine Ring | C=C and C=N Stretches | 1400 - 1650 |

| Methyl Groups | C-H Stretch | 2850 - 3000 |

X-ray Crystallography for Solid-State Structure Determination

Although the crystal structure of this compound is not publicly documented, extensive crystallographic studies have been conducted on analogous pyrimidine derivatives. A notable example is the study of co-crystals formed between 2-amino-4,6-dimethoxypyrimidine (B117758) and various carboxylic acids, which offers insights into the structural behavior of the dimethoxypyrimidine scaffold. researchgate.nettandfonline.com

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking. These interactions collectively define the supramolecular assembly of the compound.

In a study of a co-crystal involving 2-amino-4,6-dimethoxypyrimidine and fumaric acid, single-crystal X-ray diffraction revealed a triclinic system with the space group P-1. tandfonline.com The asymmetric unit of this co-crystal consists of one 2-amino-4,6-dimethoxypyrimidine molecule and one half of a fumarate (B1241708) molecule. tandfonline.com The supramolecular assembly is characterized by both intramolecular and intermolecular hydrogen bonds. Specifically, O–H···N and N–H···O interactions are observed, which play a critical role in the formation of the co-crystal structure. tandfonline.com

The analysis of intermolecular interactions through methods like Hirshfeld surface analysis further quantifies the contributions of different types of contacts. In the case of the 2-amino-4,6-dimethoxypyrimidine-fumaric acid co-crystal, the dominant interactions were found to be H···H (40.9%), O···H (32.9%), and C···H (8.2%) contacts. tandfonline.com These findings underscore the importance of hydrogen bonding in dictating the crystal packing of substituted pyrimidines.

| Compound | Crystal System | Space Group | Key Supramolecular Interactions | Reference |

| Co-crystal of 2-amino-4,6-dimethoxypyrimidine and fumaric acid | Triclinic | P-1 | O–H···N and N–H···O hydrogen bonds | tandfonline.com |

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability, which are of paramount importance in the pharmaceutical and materials sciences. Polymorphism in pyrimidine derivatives is a subject of ongoing research, as the ability to control the crystalline form can significantly impact a compound's utility. mdpi.com

Co-crystallization is a technique used to design new crystalline solids with tailored properties by combining a target molecule with a co-former in a stoichiometric ratio. acs.org This approach is widely employed in crystal engineering to modify the physicochemical characteristics of active pharmaceutical ingredients and other functional materials. acs.org The formation of co-crystals is often guided by the principles of supramolecular chemistry, where predictable hydrogen bonding patterns, known as synthons, are utilized to assemble the molecular components. researchgate.netacs.org

For pyrimidine derivatives, co-crystallization with carboxylic acids has been extensively studied. researchgate.nettandfonline.comacs.org The interaction between the amino group of an aminopyrimidine and the carboxyl group of an acid can lead to the formation of robust and predictable hydrogen-bonded synthons. researchgate.netacs.org These studies provide a framework for the potential co-crystallization of this compound to modulate its solid-state properties.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment (if chiral derivatives are relevant)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for studying chiral molecules. These methods measure the differential interaction of left and right circularly polarized light with a sample, providing information about the absolute configuration and conformation of chiral compounds.

While this compound itself is not chiral, the introduction of a chiral center or the formation of chiral supramolecular assemblies could give rise to chiroptical properties. For instance, if a derivative of this compound were synthesized with a chiral substituent, CD and ORD spectroscopy would be essential for assigning its absolute stereochemistry.

Computational and Theoretical Investigations of 4,6 Dimethoxy 5 Acetylpyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. rsc.orgmdpi.com DFT methods are employed to calculate various molecular descriptors that help in understanding the stability, reactivity, and spectroscopic properties of compounds like 4,6-dimethoxy-5-acetylpyrimidine. rsc.orgmdpi.com These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost. mdpi.comwjarr.com

A fundamental step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy structure. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible electronic energy.

Following optimization, vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to validate the computational model.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C4-C5 | 1.41 Å |

| C5-C(O) | 1.50 Å | |

| C(O)-CH3 | 1.53 Å | |

| C=O | 1.22 Å | |

| C4-O(Me) | 1.35 Å | |

| Bond Angle | C4-C5-C6 | 118.0° |

| N1-C6-N3 | 120.5° | |

| C5-C(O)-CH3 | 121.0° | |

| Dihedral Angle | C6-C5-C(O)-CH3 | 30.0° |

| Note: This table contains hypothetical data for illustrative purposes, as specific published values for this compound were not found. |

Molecular orbital analysis provides insights into the electronic behavior of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. wjarr.com

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution on the surface of a molecule. rsc.org These maps identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, an MEP map would likely show negative potential around the oxygen atoms of the methoxy (B1213986) and acetyl groups and the nitrogen atoms of the pyrimidine (B1678525) ring, indicating these are sites susceptible to electrophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. science.org.ge By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. researchgate.net

For this compound, these studies could investigate various reactions, such as nucleophilic substitution at the pyrimidine ring, reactions involving the acetyl group, or its synthesis. For example, a study could model the reaction of the pyrimidine with a nucleophile, identifying the transition state structure and calculating the activation energy. This information is critical for understanding reaction kinetics and for optimizing reaction conditions. science.org.ge

Computational Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Local reactivity descriptors, like Fukui functions, can predict the most likely sites for nucleophilic or electrophilic attack, thus determining the regioselectivity of a reaction. wjarr.com For this compound, these calculations could predict whether an electrophile would preferentially attack a ring nitrogen or the acetyl oxygen. In cases where chiral centers can be formed, computational methods can also be used to predict the stereoselectivity of a reaction by comparing the energies of the transition states leading to different stereoisomers.

Table 2: Illustrative Reactivity Descriptors (Hypothetical Data)

| Descriptor | Value (eV) | Interpretation |

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 | Chemical stability/reactivity |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |

| Note: This table contains hypothetical data for illustrative purposes. |

In Silico Design of Novel Synthetic Pathways and Derivatives

Computational methods are increasingly used in the in silico design of new molecules and synthetic routes. Based on the calculated properties of this compound, new derivatives with desired electronic or steric properties could be designed. For example, if the goal is to create a more potent biological agent, the structure could be modified to enhance its binding to a specific receptor, guided by molecular docking simulations. researchgate.netbenthamdirect.comresearchgate.net

Computational tools can also aid in designing novel synthetic pathways. By evaluating the thermodynamics and kinetics of different potential reaction steps, chemists can identify the most promising routes before undertaking experimental work, saving time and resources. This can involve screening different catalysts or reaction conditions to find the optimal path to a target molecule or its derivatives. science.org.ge

Role As a Synthetic Intermediate and Building Block in Complex Chemical Systems

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The reactivity of the acetyl group and the pyrimidine (B1678525) core of 4,6-Dimethoxy-5-acetylpyrimidine allows for its use as a starting material in the synthesis of various fused heterocyclic systems. These frameworks are of significant interest due to their presence in a wide range of biologically active compounds.

One important application is in the synthesis of pyrazolo[3,4-d]pyrimidines . The general synthetic strategy involves the reaction of a 5-acetylpyrimidine (B120317) derivative with a hydrazine (B178648) compound. The acetyl group can be first converted to a more reactive intermediate, which then undergoes cyclization with hydrazine to form the fused pyrazole (B372694) ring. While specific studies detailing the use of this compound are not extensively documented in publicly available literature, the general reactivity pattern of 5-acetylpyrimidines suggests its potential in this transformation.

Similarly, the synthesis of isoxazolo[5,4-d]pyrimidines can be envisioned starting from this compound. This transformation would typically involve reaction of the acetyl group with a hydroxylamine (B1172632) derivative. The initial condensation would be followed by a cyclization step to form the isoxazole (B147169) ring fused to the pyrimidine core. Research in this specific area would be required to establish the optimal reaction conditions and yields for this transformation.

The following table summarizes the potential heterocyclic frameworks that could be synthesized from this compound and the general class of reagents required.

| Target Heterocyclic Framework | General Reagent Class | Potential Reaction Type |

| Pyrazolo[3,4-d]pyrimidines | Hydrazines | Condensation followed by cyclization |

| Isoxazolo[5,4-d]pyrimidines | Hydroxylamines | Condensation followed by cyclization |

Strategic Utility in Multi-Step Organic Syntheses

In the context of multi-step organic synthesis, this compound can be a crucial building block for the assembly of complex target molecules, including those with potential biological activity. The functional groups on the pyrimidine ring can be manipulated sequentially to introduce desired substituents and build molecular complexity.

For instance, the acetyl group can undergo a wide range of transformations, such as reduction to an alcohol, oxidation to a carboxylic acid, or conversion to an enolate for carbon-carbon bond formation. The methoxy (B1213986) groups, while generally stable, can be demethylated under specific conditions to yield the corresponding hydroxypyrimidines, which can then be further functionalized. The pyrimidine ring itself can also participate in various reactions, including nucleophilic aromatic substitution at positions where leaving groups are present.

While specific, detailed examples of multi-step syntheses starting from this compound are not readily found in the public domain, its structural motifs are present in various classes of compounds, suggesting its potential as a synthon.

Contribution to the Assembly of Functional Materials

The pyrimidine core and its substituents in this compound suggest its potential utility in the synthesis of functional materials. The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, making it a candidate for the construction of metal-organic frameworks (MOFs) or coordination polymers. The aromatic nature of the pyrimidine ring and the potential for extending conjugation through reactions at the acetyl group could also be exploited in the synthesis of organic dyes or other materials with specific optoelectronic properties. However, it is important to note that specific research demonstrating the use of this compound in the assembly of functional materials is not currently available in the public scientific literature.

Integration into Retrosynthetic Analyses for Target Molecule Construction

Retrosynthetic analysis is a powerful tool in organic synthesis for planning the synthesis of a complex target molecule by breaking it down into simpler, commercially available starting materials. nih.gov In this context, this compound can be identified as a key "synthon" or synthetic equivalent for a portion of a larger target molecule.

For example, in the retrosynthesis of a complex molecule containing a substituted pyrimidine ring, a disconnection could be made that identifies this compound as a logical precursor. The acetyl group, in particular, can be seen as a precursor to a variety of other functional groups through well-established chemical transformations.

A hypothetical retrosynthetic analysis of a target molecule containing a 4,6-dimethoxy-5-substituted pyrimidine moiety might proceed as follows:

Target Molecule -> Disconnection of a side chain at the 5-position -> Intermediate with a functional group at the 5-position -> Disconnection revealing the acetyl group -> This compound

This strategic disconnection simplifies the synthetic problem by leading back to a readily accessible or synthesizable building block. The general principles of retrosynthesis for pyrimidine-containing compounds often involve disconnections that lead to 1,3-dicarbonyl compounds and urea (B33335) or its derivatives. nih.gov

Advanced Analytical Methodologies in 4,6 Dimethoxy 5 Acetylpyrimidine Research

Development of High-Performance Chromatographic Methods for Purity and Reaction Monitoring

High-performance chromatographic techniques are indispensable for the qualitative and quantitative analysis of 4,6-dimethoxy-5-acetylpyrimidine. They offer high resolution, sensitivity, and speed, making them ideal for assessing compound purity and tracking the intricate dynamics of chemical reactions.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet/Visible (UV/Vis) or Mass Spectrometry (MS) detection is a cornerstone for the quantitative analysis of this compound.

HPLC-UV/Vis: This technique is widely employed for routine purity assessments and concentration determinations. The pyrimidine (B1678525) core and the acetyl group in this compound contain chromophores that absorb UV radiation, allowing for sensitive detection. A typical method would involve a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.comnih.gov The detection wavelength is selected based on the compound's maximum absorbance, which for similar pyrimidine derivatives is often in the range of 254-280 nm. nih.gov For instance, a developed method for a pyrimidine derivative showed linearity in the concentration range of 50 to 150 μg/ml with detection at 275 nm. nih.gov

HPLC-MS: For more definitive identification and quantification, especially in complex matrices or for trace-level analysis, HPLC is coupled with a mass spectrometer. HPLC-MS combines the separation power of HPLC with the mass-analyzing capability of MS, providing molecular weight and structural information. This is particularly valuable for confirming the identity of this compound in reaction mixtures and for identifying byproducts. A reverse-phase HPLC method with a mobile phase of acetonitrile, water, and a mass spectrometry-compatible acid like formic acid is often employed for such analyses. sielc.com

Table 1: Illustrative HPLC Parameters for Analysis of a Substituted Pyrimidine

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) sielc.commdpi.com |

| Flow Rate | 1.0 mL/min mdpi.com |

| Detection | UV at 275 nm nih.gov / MS (Electrospray Ionization - ESI) |

| Injection Volume | 10-20 µL nih.gov |

| Column Temperature | 25-30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC-MS can be employed for the characterization of any volatile impurities or byproducts from its synthesis. Furthermore, derivatization can be used to increase the volatility of the compound, making it amenable to GC-MS analysis. nih.gov For example, silylation is a common derivatization technique for compounds with active hydrogens. nih.gov The analysis would involve injecting the sample onto a capillary column (e.g., a DB-WAX column) where compounds are separated based on their boiling points and interactions with the stationary phase before being detected by a mass spectrometer. mdpi.com

Table 2: Representative GC-MS Conditions for Analysis of Volatile Derivatives

| Parameter | Condition |

| Column | DB-WAX capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) mdpi.com |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Temperature Program | Initial temperature of 40°C, ramped to 220°C mdpi.com |

| Ionization Mode | Electron Impact (EI) at 70 eV nih.gov |

| Mass Range | m/z 40-350 nih.gov |

Electrochemical Methods for Redox Behavior Studies

Electrochemical techniques, such as cyclic voltammetry, can provide valuable insights into the redox properties of this compound. The pyrimidine ring is an electroactive moiety, and its electrochemical behavior is influenced by its substituents. researchgate.netmdpi.com By studying the oxidation and reduction potentials, it is possible to understand the electron transfer processes, which can be relevant to its reactivity and potential biological activity. mdpi.com For similar heterocyclic compounds, cyclic voltammetry has been used to determine redox potentials and to study the mechanism of electron transfer, which can be a one-electron or two-electron process. researchgate.netmdpi.com

While specific studies on this compound are not prevalent, research on other pyrimidine derivatives has shown that they undergo irreversible reduction processes. researchgate.net The presence of electron-donating methoxy (B1213986) groups and the electron-withdrawing acetyl group on the pyrimidine ring of this compound would be expected to influence its redox potentials.

Spectrophotometric Assays for Reaction Kinetics and Mechanistic Probes

UV-Visible spectrophotometry is a straightforward and effective tool for studying the kinetics of reactions involving this compound. researchgate.net By monitoring the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined. This is particularly useful for reactions where there is a significant change in the chromophoric system, such as in condensation reactions or substitutions on the pyrimidine ring. nih.gov

For example, the rate of a reaction involving the consumption or formation of this compound can be followed by observing the decrease or increase in its characteristic absorbance maximum. This data can then be used to determine reaction orders, rate constants, and to gain insights into the reaction mechanism. Spectrophotometric methods have been successfully used to study the kinetics of various reactions involving pyrimidine derivatives. nih.gov

Future Research Directions and Perspectives

Exploration of Unconventional Synthetic Routes and Catalytic Systems

The development of efficient and sustainable synthetic methodologies is paramount in chemical research. For 4,6-Dimethoxy-5-acetylpyrimidine, future work should focus on moving beyond traditional synthetic paradigms to explore more innovative and efficient routes.

One potential avenue lies in the direct C-H functionalization of the 4,6-dimethoxypyrimidine (B185312) precursor. nih.gov This approach, which avoids the need for pre-functionalized starting materials, is a rapidly evolving field in organic synthesis. Research could focus on identifying novel transition-metal catalysts, such as palladium or copper complexes, that can selectively introduce an acetyl group at the C-5 position. mdpi.com The development of such a direct acylation method would represent a significant step forward in terms of atom economy and synthetic efficiency.

Furthermore, the exploration of unconventional catalytic systems could unlock new synthetic possibilities. For instance, the use of biocatalysts, such as engineered enzymes, could offer a highly selective and environmentally friendly route to this compound. Additionally, photoredox catalysis, which utilizes visible light to drive chemical reactions, could provide a mild and efficient alternative to traditional high-temperature methods.

Another area of interest is the investigation of flow chemistry for the synthesis of this compound. Continuous flow reactors can offer precise control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability compared to traditional batch processes.

Design and Synthesis of Advanced Derivatives with Tailored Reactivity Profiles

The core structure of this compound serves as an excellent starting point for the design and synthesis of a diverse library of advanced derivatives. The reactivity of the acetyl group, in particular, offers a versatile handle for further chemical modifications.

Future research could focus on the following areas:

Derivatization of the Acetyl Group: The ketone functionality of the acetyl group can be readily transformed into a wide range of other functional groups. For example, reduction could yield the corresponding alcohol, which could then be further derivatized. Reaction with various nucleophiles could lead to the formation of imines, enamines, and other nitrogen-containing heterocycles.

Modification of the Pyrimidine (B1678525) Ring: While the methoxy (B1213986) groups are generally stable, their substitution with other functionalities could lead to derivatives with altered electronic properties and biological activities. For instance, replacement with amino or thiol groups could enhance the compound's ability to participate in hydrogen bonding and coordination chemistry.

Synthesis of Fused-Ring Systems: The acetyl group and one of the adjacent methoxy groups could be utilized in cyclization reactions to construct fused heterocyclic systems, such as pyranopyrimidines or pyridopyrimidines. researchgate.net These fused-ring systems often exhibit unique pharmacological properties. nih.govnih.gov

A systematic study of the structure-activity relationships (SAR) of these newly synthesized derivatives will be crucial for understanding how different functional groups influence the compound's chemical and biological properties.

Integration of Machine Learning and AI in Synthetic Planning and Optimization

Future research in this area could involve:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can be employed to propose novel and efficient synthetic routes to this compound and its derivatives. researchgate.netgithub.comrsc.orgarxiv.org These algorithms can analyze vast databases of chemical reactions to identify the most promising synthetic pathways.

Reaction Optimization: Machine learning models can be trained to predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) for the synthesis of the target compound. youtube.comijsret.com This can significantly reduce the number of experiments required, saving time and resources.

De Novo Design of Derivatives: Generative AI models can be used to design novel derivatives of this compound with specific desired properties, such as enhanced biological activity or improved material characteristics.

By integrating AI and machine learning into the research workflow, chemists can more effectively navigate the vast chemical space and accelerate the discovery of new and valuable compounds.

Expanding the Scope of this compound as a Chemical Precursor in Emerging Fields

The unique electronic and structural features of this compound suggest its potential as a valuable precursor in a variety of emerging scientific fields.

Future research should aim to explore the applications of this compound and its derivatives in areas such as:

Materials Science: Pyrimidine derivatives have shown promise in the development of novel organic materials with interesting optical and electronic properties. rsc.org The presence of both electron-donating and electron-withdrawing groups in this compound could lead to materials with unique photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Agrochemicals: Pyrimidine-based compounds are widely used as herbicides and fungicides. gsconlinepress.comijpsr.com The specific substitution pattern of this compound could impart selective herbicidal or fungicidal activity, making it a promising lead compound for the development of new crop protection agents.

Pharmaceuticals: The pyrimidine scaffold is a common feature in many approved drugs. The unique combination of functional groups in this compound could lead to novel compounds with a range of biological activities, including anticancer, antiviral, or anti-inflammatory properties. nih.govgsconlinepress.com

A comprehensive screening of this compound and its derivatives for various biological and material properties will be essential to unlock their full potential in these emerging fields.

Q & A

Q. What are the established synthetic routes for 4,6-Dimethoxy-5-acetylpyrimidine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of pyrimidine derivatives typically involves cyclization and functionalization steps. For example, 4,6-dichloro-5-methoxypyrimidine is synthesized via chlorination of dihydroxy precursors using phosphorus oxychloride (POCl₃) in the presence of a base like N,N-dimethylaniline . Adapting this approach, acetylation at the 5-position could employ acetyl chloride or acetic anhydride under controlled conditions. Optimization may involve:

- Temperature control : Reactions are often conducted at reflux (e.g., 80–110°C) to ensure complete substitution.

- Catalysts : Lewis acids like ZnCl₂ or AlCl₃ may accelerate acetylation.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures can isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : HPLC or GC-MS with a polar stationary phase (e.g., C18 column) and UV detection at 254 nm for pyrimidine absorbance .

- Spectroscopy :

- X-ray crystallography : Resolve bond lengths and angles (e.g., methoxy deviation from planarity: ~1.08 Å) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. chloro substituents) influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Methoxy groups are electron-donating, reducing electrophilicity at the pyrimidine ring compared to chloro substituents. To assess reactivity:

- Kinetic studies : Monitor reaction rates with nucleophiles (e.g., amines) under varying conditions (polar aprotic solvents like DMF, 60–100°C).

- Computational modeling : Density Functional Theory (DFT) can predict charge distribution and activation energies.

- Comparative analysis : Contrast with 4,6-dichloro-5-methoxypyrimidine, where Cl substituents enhance electrophilicity but may require harsher conditions (e.g., POCl₃) .

Q. What are the key challenges in interpreting contradictory crystallographic and spectroscopic data for this compound derivatives?

Methodological Answer: Discrepancies may arise from:

- Conformational flexibility : Methoxy groups can adopt non-planar orientations in solution (NMR) vs. fixed positions in crystals (X-ray) .

- Solvent effects : Hydrogen bonding in polar solvents (e.g., DMSO) may mask intramolecular interactions observed in solid-state structures.

- Resolution : Refine X-ray data with software like SHELX and cross-validate with NOESY NMR to detect spatial proximity of substituents .

Q. How can researchers evaluate the biological activity of this compound, and what structural analogs show promise?

Methodological Answer:

- In vitro assays : Screen against bacterial/fungal strains (MIC assays) or cancer cell lines (MTT assays) at 10–100 µM concentrations .

- Structure-Activity Relationships (SAR) : Compare with analogs like 2-amino-4,6-dichloropyrimidine (antiviral activity) or ethyl 4-(4-hydroxyphenyl) derivatives (antitumor potential) .

- Docking studies : Use PyMOL or AutoDock to simulate interactions with target enzymes (e.g., thymidine phosphorylase) .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.